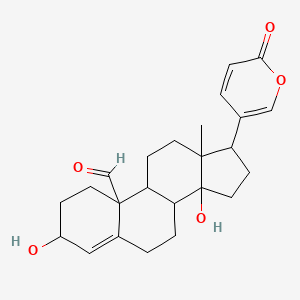
3,14-Dihydroxy-19-oxobufa-4,20,22-trienolide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,14-Dihydroxy-19-oxobufa-4,20,22-trienolide is a chemical compound belonging to the class of bufadienolides. Bufadienolides are a type of steroidal lactone found in certain plants and animals, known for their potent biological activities, including cytotoxicity against various cancer cell lines .
Métodos De Preparación
The preparation of 3,14-Dihydroxy-19-oxobufa-4,20,22-trienolide involves several synthetic routes. One common method includes the extraction from natural sources such as plants of the Helleborus genus. The extraction process typically involves the use of methanol (MeOH) to obtain the crude extract, followed by purification using chromatographic techniques . Industrial production methods may involve large-scale extraction and purification processes to isolate the compound in sufficient quantities for research and application.
Análisis De Reacciones Químicas
3,14-Dihydroxy-19-oxobufa-4,20,22-trienolide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of additional hydroxyl or carbonyl groups, while reduction may result in the conversion of carbonyl groups to hydroxyl groups .
Aplicaciones Científicas De Investigación
3,14-Dihydroxy-19-oxobufa-4,20,22-trienolide has several scientific research applications. In chemistry, it is used as a reference compound for studying the properties and reactions of bufadienolides. In biology and medicine, it has been investigated for its cytotoxic effects against various cancer cell lines, including human leukemia and lung adenocarcinoma cells . Its potential as a therapeutic agent for cancer treatment is of significant interest. Additionally, it may have applications in the pharmaceutical industry for the development of new drugs and treatments.
Mecanismo De Acción
The mechanism of action of 3,14-Dihydroxy-19-oxobufa-4,20,22-trienolide involves its interaction with molecular targets and pathways within cells. It is known to induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes and causing nuclear chromatin condensation . The compound may also interfere with cellular signaling pathways, leading to the inhibition of cell proliferation and the induction of cell death.
Comparación Con Compuestos Similares
3,14-Dihydroxy-19-oxobufa-4,20,22-trienolide can be compared with other bufadienolides, such as 3β,14-Dihydroxy-19-oxobufa-4,20,22-trienolide and other related steroidal lactones. While these compounds share similar structural features and biological activities, this compound may exhibit unique properties in terms of its potency and specificity against certain cancer cell lines . The comparison highlights its potential as a more effective therapeutic agent in certain contexts.
Propiedades
Número CAS |
510-62-3 |
|---|---|
Fórmula molecular |
C24H30O5 |
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
3,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C24H30O5/c1-22-9-7-19-20(4-3-16-12-17(26)6-10-23(16,19)14-25)24(22,28)11-8-18(22)15-2-5-21(27)29-13-15/h2,5,12-14,17-20,26,28H,3-4,6-11H2,1H3 |
Clave InChI |
XMFOZWPYGNDNKK-UHFFFAOYSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@]1(CC[C@@H]2C4=COC(=O)C=C4)O)CCC5=C[C@H](CC[C@]35C=O)O |
SMILES canónico |
CC12CCC3C(C1(CCC2C4=COC(=O)C=C4)O)CCC5=CC(CCC35C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2-ethyl-6-methylphenyl)-](/img/structure/B13812462.png)
![3-Ethyl-2-([7-([3-ethyl-6-methyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]methyl)-6-methyl-1,3-benzothiazol-3-ium iodide](/img/structure/B13812470.png)
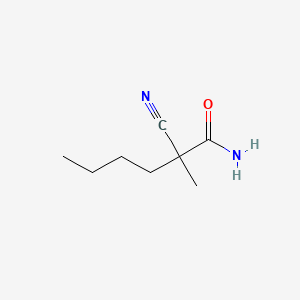
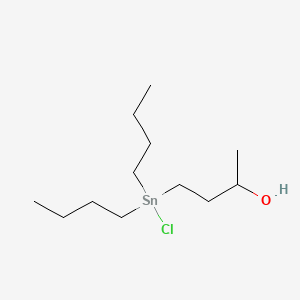
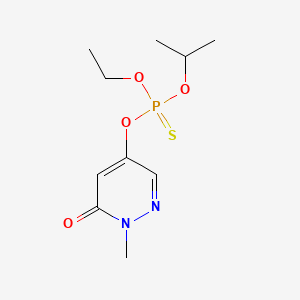

![N-[1-(9-bromophenanthren-3-yl)ethylidene]hydroxylamine](/img/structure/B13812495.png)
![7,9,10-trimethylbenzo[c]acridine](/img/structure/B13812501.png)

![N-Butyl-4-[(4-nitrophenyl)azo]-N-propylbenzamide](/img/structure/B13812525.png)
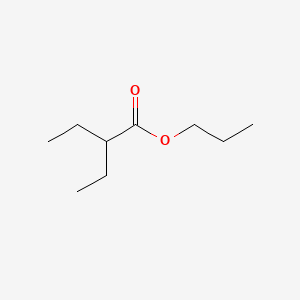
![N-(4-methylphenyl)-2-[methyl-(2-piperidin-1-ylacetyl)amino]benzamide](/img/structure/B13812533.png)
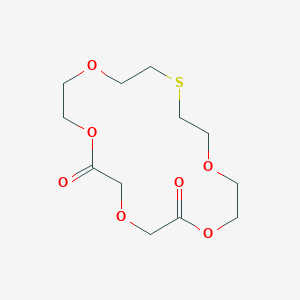
![4-(Aminomethyl)-2,5,9-trimethylfuro[3,2-g]chromen-7-one](/img/structure/B13812544.png)
